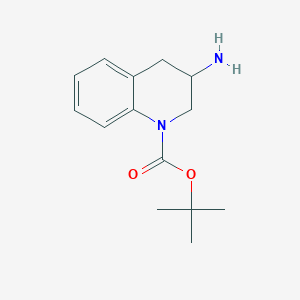

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

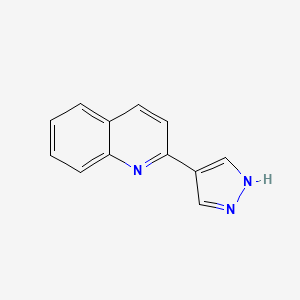

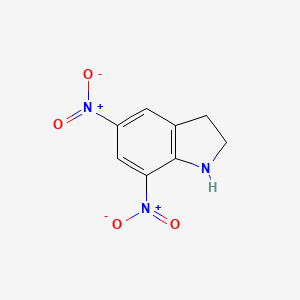

The synthesis of tert-butyl substituted quinoline derivatives can be achieved through different methods. For instance, an improved synthesis of a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction with high yield and enantiomeric excess . Another synthesis method for 2-tert-butyl-8-hydroxyquinoline involved a direct reaction with tert-butyl-lithium or a cyclization reaction of o-aminophenol with a precursor compound . Additionally, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction leading to the formation of fused quinolines .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted quinoline derivatives can be elucidated using spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined by these methods, revealing aromatic stacking interactions and hydrogen bonding stabilizing the structure . Similarly, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonds .

Chemical Reactions Analysis

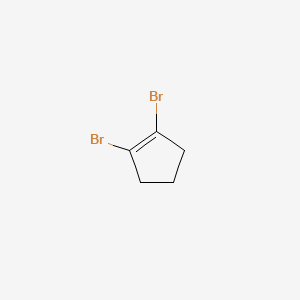

Tert-butyl substituted quinoline derivatives can undergo various chemical reactions. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents were performed . Additionally, a three-component cascade reaction involving gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids was developed to synthesize 3-aryl-2-aminoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted quinoline derivatives can be inferred from their synthesis and molecular structure. The presence of tert-butyl groups can influence the solubility, boiling point, and stability of the compounds. The intramolecular charge-transfer dynamics of a related compound, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, were studied, indicating a homogeneous and coherent process . Furthermore, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for amines and phenols suggests that tert-butyl substituted quinoline derivatives can be used in chemoselective reactions .

Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants in Environmental Studies

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl based compounds, highlights their widespread use in preventing oxidative reactions in products. SPAs, including tert-butyl derivatives, have been detected in various environmental matrices and human tissues, indicating their broad application and potential environmental impact. Studies suggest that some SPAs may exhibit toxicological effects, including endocrine disruption and carcinogenicity, underscoring the importance of developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Catalytic Decomposition of Environmental Contaminants

Research into the catalytic decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, in a cold plasma reactor demonstrates the application of tert-butyl based compounds in environmental remediation. This study illustrates the feasibility of using radio frequency plasma reactors for the decomposition of MTBE, suggesting a potential pathway for mitigating environmental contamination by similar compounds (Hsieh et al., 2011).

Bioactive Natural and Synthetic Compounds

A review of naturally occurring and synthetic neo fatty acids and neo alkanes, including derivatives containing tertiary butyl groups, highlights their potential as antioxidants and in various bioactive applications. These compounds are considered promising for future chemical preparations, indicating the significance of tert-butyl based structures in the development of bioactive compounds for use in cosmetics, agronomy, and pharmaceuticals (Dembitsky, 2006).

Non-Enzymatic Kinetic Resolution in Synthetic Chemistry

The advancement of catalytic non-enzymatic kinetic resolution techniques, including the use of chiral catalysts for asymmetric reactions, showcases the importance of tert-butyl based compounds in the synthesis of enantiopure compounds. This area of research is critical in asymmetric organic synthesis, indicating the broader applicational scope of tert-butyl derivatives in medicinal chemistry and material science (Pellissier, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZZYBHLXOUNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403540 | |

| Record name | tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

CAS RN |

885954-16-5 | |

| Record name | tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)